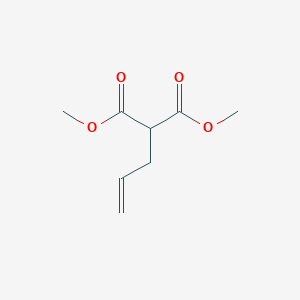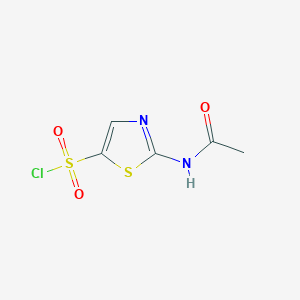![molecular formula C11H7NS B109661 1H-Benzo[cd]indol-2-thion CAS No. 4734-98-9](/img/structure/B109661.png)
1H-Benzo[cd]indol-2-thion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzo[cd]indole-2-thione is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 1H-Benzo[cd]indole-2-thione consists of a fused benzene and pyrrole ring system with a thione group at the 2-position, which contributes to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its cytoprotective, antioxidant, antibacterial, and fungicidal activities.
Industry: Utilized in the development of dyes, electronic materials, and other industrial applications.
Wirkmechanismus
Target of Action
The primary target of 1H-Benzo[cd]indole-2-thione is the lysosome . Lysosomes have become a hot topic in tumor therapy, and targeting the lysosome is therefore a promising strategy in cancer therapy .
Mode of Action
The compound enters the cancer cells via the polyamine transporter localized in the lysosomes and causes autophagy and apoptosis . The mechanism of action revealed that the crosstalk between autophagy and apoptosis induced by the compound was mutually reinforcing .
Biochemical Pathways
The compound affects the autophagy pathway, a multistep lysosomal-degradation pathway . Autophagy has a dual role in cancer therapy, protecting against and promoting cell death . The potential for using autophagy in cancer therapy is promising .
Pharmacokinetics
The compound’s ability to enter cells via the polyamine transporter suggests it may have good cell permeability .
Result of Action
The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . It also exhibits stronger green fluorescence than its predecessor, indicating its potential as an imaging agent .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 1H-Benzo[cd]indole-2-thione. For instance, the replacement of -S- and -O- ring atoms modifies molecular conformation in the crystal, changes intermolecular interactions, and has a severe impact on biological activity .
Biochemische Analyse
Biochemical Properties
1H-Benzo[cd]indole-2-thione is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context. For instance, it has been found that the replacement of -S- and -O- ring atoms in closely related structures can modify molecular conformation, change intermolecular interactions, and have a severe impact on biological activity .
Cellular Effects
The effects of 1H-Benzo[cd]indole-2-thione on cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to exhibit cytoprotective, antioxidant, antibacterial, and fungicidal activities .
Molecular Mechanism
The molecular mechanism of action of 1H-Benzo[cd]indole-2-thione involves its interactions with various biomolecules. It can bind to these molecules, inhibit or activate enzymes, and cause changes in gene expression . The exact details of these interactions are complex and can vary depending on the specific context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Benzo[cd]indole-2-thione can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
1H-Benzo[cd]indole-2-thione is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 1H-Benzo[cd]indole-2-thione within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
The subcellular localization of 1H-Benzo[cd]indole-2-thione and its effects on activity or function are complex and can involve various targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Benzo[cd]indole-2-thione can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzothiazole with carbon disulfide in the presence of a base can yield 1H-Benzo[cd]indole-2-thione. The reaction typically requires refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of 1H-Benzo[cd]indole-2-thione may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzo[cd]indole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the thione group can yield corresponding thiols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Vergleich Mit ähnlichen Verbindungen
1H-Benzo[cd]indole-2-thione can be compared with other indole derivatives such as:
Benzothiazole-2-thione: Similar in structure but contains a sulfur atom in the thiazole ring.
Benzoxazole-2-thione: Contains an oxygen atom in the oxazole ring instead of sulfur.
Indole-3-carboxaldehyde: Lacks the thione group but has an aldehyde group at the 3-position.
Uniqueness: 1H-Benzo[cd]indole-2-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
IUPAC Name |
1H-benzo[cd]indole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYOCLXLQBLONC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=S)NC3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
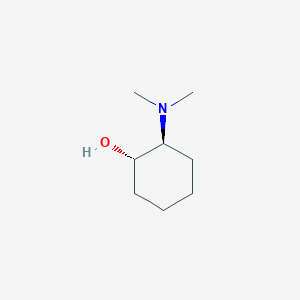
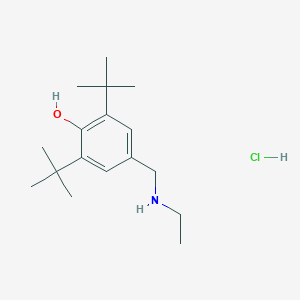
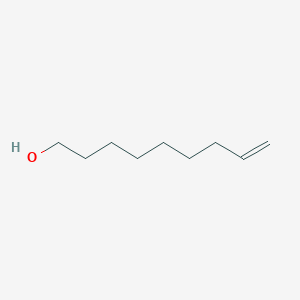

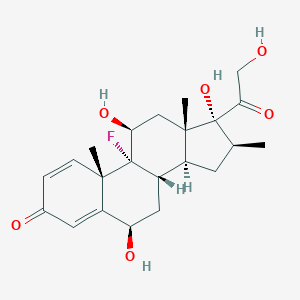

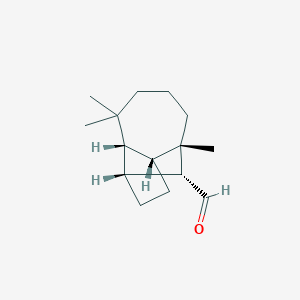

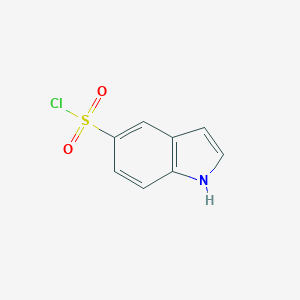
![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)
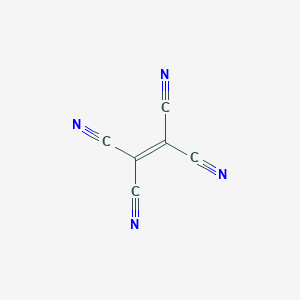
![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)
